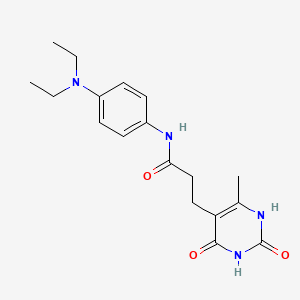

N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a synthetic compound of considerable interest in the fields of chemistry, biology, and medicine due to its potential applications and unique properties. Its intricate structure, composed of a diethylamino phenyl group and a tetrahydropyrimidin-yl propanamide moiety, lends it various reactivity profiles and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves multi-step processes:

Starting Materials: : The synthesis begins with the appropriate aniline and acyl chloride.

Formation of Intermediate: : The initial step involves acylation of the aniline to form N-(4-(diethylamino)phenyl)propanamide.

Cyclization: : The intermediate then undergoes a cyclization reaction with ethyl acetoacetate to form the tetrahydropyrimidinone ring.

The overall reaction must be carefully controlled with respect to temperature, solvent choice, and reaction time to ensure a high yield and purity of the final product.

Industrial Production Methods

For large-scale production, the synthesis is optimized to enhance efficiency and scalability. This involves:

Batch Process: : Initial synthesis in large reactors, maintaining strict environmental and reaction condition controls.

Purification: : Use of recrystallization or chromatographic techniques to ensure product purity.

Quality Control: : Rigorous testing protocols to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is versatile in the types of chemical reactions it can undergo:

Oxidation: : The compound can be oxidized, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions may involve reagents like sodium borohydride or lithium aluminium hydride to modify the carbonyl groups.

Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the phenyl ring.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

Solvents: : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products depend on the type of reaction:

Oxidation: : Yields more oxidized derivatives.

Reduction: : Leads to reduced functional groups.

Substitution: : Results in substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

Catalyst Design: : Employed in the design of new catalytic systems.

Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: : Potential inhibitor for various enzymatic pathways.

Cell Signaling: : May affect cell signaling processes due to its structural similarity to biological ligands.

Medicine

Drug Development: : Explored for potential therapeutic applications, particularly in oncology and neurology.

Diagnostics: : Utilized in the development of diagnostic tools and assays.

Industry

Material Science: : Incorporated into the development of new materials with specific desired properties.

Agrochemicals: : Investigated for its potential use in agrochemical products.

Mechanism of Action

Mechanism

The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. It may function by mimicking natural ligands, thus interfering with normal biological processes.

Molecular Targets and Pathways

Targets: : Enzymes involved in metabolic pathways, receptor proteins.

Pathways: : Affects signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-(4-(dimethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide: : Similar structure with dimethylamino group.

N-(4-(diethylamino)phenyl)-3-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)propanamide: : Similar structure with different position of the methyl group.

Uniqueness

What sets N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide apart is its specific combination of functional groups that confer unique reactivity and potential biological activities.

This compound's multifaceted applications and intriguing chemistry ensure it remains a focal point for research and industrial applications. If there's any other detail you'd like to explore, feel free to ask!

Properties

IUPAC Name |

N-[4-(diethylamino)phenyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-4-22(5-2)14-8-6-13(7-9-14)20-16(23)11-10-15-12(3)19-18(25)21-17(15)24/h6-9H,4-5,10-11H2,1-3H3,(H,20,23)(H2,19,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSCKNLLQKLVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate](/img/structure/B2756589.png)

![Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate](/img/structure/B2756594.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)

![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2756598.png)

![N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2756599.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2756603.png)